N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide

Vue d'ensemble

Description

N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide, commonly referred to as febantel, is a compound that has garnered attention for its biological activity, particularly as an anthelmintic agent. This article delves into its biochemical properties, metabolic pathways, and relevant case studies that illustrate its efficacy and safety.

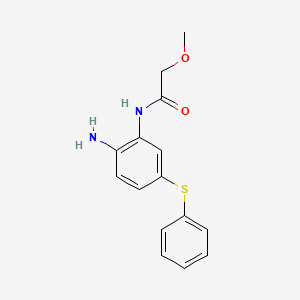

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.365 g/mol. Its structure features a phenylthio group that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.365 g/mol |

| Density | 1.26 g/cm³ |

| Boiling Point | 525.4 °C |

| Flash Point | 271.6 °C |

Anthelmintic Properties

Febantel is primarily recognized for its anthelmintic properties against gastrointestinal parasites in animals. It acts as a prodrug, which means it is metabolized in vivo to produce active compounds such as fenbendazole and oxfendazole, both of which are effective against a variety of helminths.

- Mechanism of Action : Febantel undergoes hydrolytic removal of the methoxyacetyl group and cyclization to yield fenbendazole, which binds to the parasite's β-tubulin, disrupting microtubule formation and leading to cell death .

Metabolism

The metabolic pathway of febantel involves several steps:

- Absorption : Following oral administration, approximately 25-30% of febantel is absorbed in rats.

- Metabolism : It is converted into various metabolites, including fenbendazole and oxfendazole, through oxidative processes primarily in the liver .

- Excretion : The metabolites are excreted via urine, with studies indicating that both fenbendazole and oxfendazole can be detected in the urine of treated animals .

Toxicological Studies

Febantel has been subjected to various toxicological assessments:

- In acute toxicity studies across multiple species (mice, rats, dogs), febantel demonstrated low toxicity levels .

- Long-term studies indicated no significant adverse effects on body weight or hematological parameters at dietary levels up to 200 ppm in mice .

Clinical Efficacy

Research has shown that febantel is effective in treating infections caused by several gastrointestinal parasites:

Applications De Recherche Scientifique

Anthelmintic Activity

Febantel is primarily recognized for its anthelmintic properties , particularly against gastrointestinal parasites in animals. It acts as a prodrug, metabolizing into active compounds like fenbendazole and oxfendazole, which effectively target helminths.

Mechanism of Action :

- Febantel is metabolized to fenbendazole, which binds to the parasite's β-tubulin, disrupting microtubule formation and leading to cell death.

Clinical Efficacy :

Research has demonstrated febantel's effectiveness in treating infections caused by various gastrointestinal parasites, including:

- Toxocara canis

- Ancylostoma caninum

Studies indicate that febantel is well-tolerated in animals with minimal side effects observed during clinical trials.

Potential Use in Pain Management

Recent studies suggest that compounds similar to febantel may inhibit voltage-gated sodium channels (Nav), particularly Nav1.7, which plays a crucial role in pain perception. This positions febantel as a potential candidate for treating chronic pain conditions such as:

High-Performance Liquid Chromatography (HPLC)

Febantel can be analyzed using reverse phase HPLC techniques. The following conditions are recommended for effective separation:

| Mobile Phase Components | Proportions |

|---|---|

| Acetonitrile (MeCN) | Variable |

| Water | Variable |

| Phosphoric Acid | Replace with Formic Acid for MS compatibility |

This method allows for the isolation of impurities and is scalable for preparative separation applications .

Case Study 1: Efficacy Against Gastrointestinal Parasites

A comparative study evaluated febantel against standard anthelmintics in veterinary medicine. Results showed that febantel significantly reduced parasite loads in treated groups compared to controls, demonstrating its efficacy as an alternative treatment option.

Case Study 2: Sodium Channel Inhibition

A study investigating the inhibition of Nav1.7 by febantel derivatives highlighted their potential in managing chronic pain syndromes. The findings suggested that these compounds could be developed into novel analgesics with fewer side effects compared to existing therapies .

Propriétés

IUPAC Name |

N-(2-amino-5-phenylsulfanylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-19-10-15(18)17-14-9-12(7-8-13(14)16)20-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJWFLXXSAXYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207033 | |

| Record name | N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58306-67-5 | |

| Record name | N-[2-Amino-5-(phenylthio)phenyl]-2-methoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58306-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058306675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.